molecular formula C32H48O8 B1240176 Cucurbitacin Q CAS No. 51868-64-5

Cucurbitacin Q

Cat. No. B1240176
CAS RN: 51868-64-5
M. Wt: 560.7 g/mol
InChI Key: LMJMTWXDWFWZHV-CWJYERATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin Q is a cucurbitacin.

Scientific Research Applications

Anticancer Activity

Cucurbitacin Q has been identified as one of the active components in the cucurbitacin family, exhibiting significant anticancer activity. It works through various mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and promoting cell cycle arrest. It impacts signaling pathways crucial in cancer cell apoptosis and survival, such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways. Cucurbitacin Q has shown potential when used in combination with other chemotherapeutic drugs, enhancing their anticancer effects (Cai et al., 2015).

Targeting Estrogen Receptors in Breast Cancer

Specifically, Cucurbitacin Q has been noted for its ability to target estrogen receptors, particularly in breast cancer research. It inhibits tumor progression by blocking the STAT3 pathway, a significant factor in the development of breast cancer (Kumar, 2022).

Application in Lung Cancer Therapy

Research has also highlighted the use of Cucurbitacin Q in lung cancer therapy. Its potential tumor-killing activities and the modulation of molecular signaling pathways provide a strong basis for its use as a mainline chemotherapy agent in lung cancer treatment (Liu et al., 2021).

Effects on Inflammatory and Bone Diseases

Apart from cancer, Cucurbitacin Q also shows promise in treating inflammatory and bone diseases. It has been found to reduce inflammation and bone damage in models of arthritis, indicating its potential as an anti-inflammatory agent (Escandell et al., 2007).

Pharmacological Potential in Various Diseases

The diverse range of cucurbitacins, including Cucurbitacin Q, highlights their pharmacological potential. They have been recognized for their efficacy in various diseases, indicating their role as important lead molecules for future medicinal research (Kaushik et al., 2015).

properties

CAS RN

51868-64-5

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1

InChI Key

LMJMTWXDWFWZHV-CWJYERATSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O

SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O

synonyms

cucurbitacin Q
NSC 135075

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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